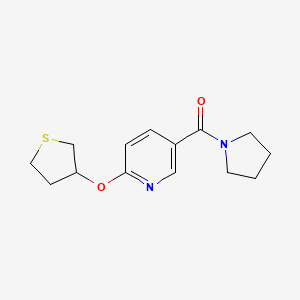![molecular formula C18H22N4O4 B2732411 6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 866134-06-7](/img/structure/B2732411.png)
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a complex organic molecule . It has a molecular formula of C24H24N2O7 . The average mass of this compound is 452.457 Da and its monoisotopic mass is 452.158356 Da .
Synthesis Analysis
The synthesis of this compound involves several steps . The process includes reactions with 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, 2N NaOH (aq), 7N KOH (aq), EtOH/THF/CH2Cl2, 5-bromo-benzo [1,3]dioxole, CuI, K3PO4, N, N′-dimethylethylenediamine, toluene, NBS, DMF, BrCH2CN, tBuOK, DMF, 2N NaOH (aq), 35% H2O2 (aq), TMSN3, Bu2SnO .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The structure includes a benzodioxol group, a piperazino group, and a pyrimidinedione group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with various reagents and conditions, including bromination, acylation, and cyclization .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has led to the synthesis of novel compounds from "6-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione," exploring their potential as anti-inflammatory, analgesic, and antitumor agents. One study synthesized derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential for further development into therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Effects
Another research direction involves evaluating the antiproliferative effects of derivatives against various human cancer cell lines. Some derivatives have shown promising results, suggesting their potential as anticancer agents. The investigation into these compounds' effects on cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32 provides a foundation for developing new anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Antiviral Properties
Further studies have explored the synthesis of related derivatives to assess their in vitro activity against herpes simplex-1 virus (HSV-1) and human immunodeficiency virus-1 (HIV-1). The search for novel antiviral agents is crucial in the ongoing fight against viral infections, and these compounds' preliminary screenings offer valuable insights into their potential utility (El-Emam, Massoud, El-Bendary, & El-Sayed, 2004).
Antidepressant Potential
The exploration of this compound's derivatives for their potential as novel antidepressants has also been a subject of interest. Understanding the oxidative metabolism of these compounds in chronic myelogenous leukemia patients, for example, can provide insight into their safety and efficacy profiles. This research is crucial for developing new therapeutic options for major depressive disorders (Gong, Chen, Deng, & Zhong, 2010).
Eigenschaften
IUPAC Name |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-19-16(10-17(23)20(2)18(19)24)22-7-5-21(6-8-22)11-13-3-4-14-15(9-13)26-12-25-14/h3-4,9-10H,5-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOJILCVWOZQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

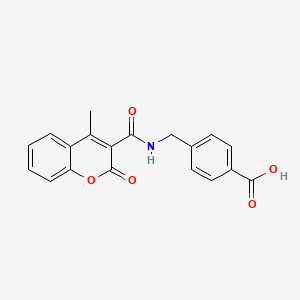
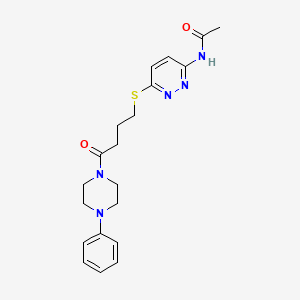
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
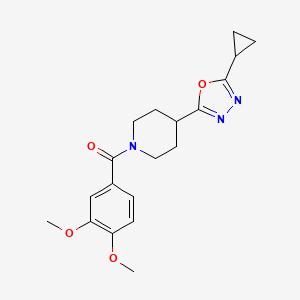
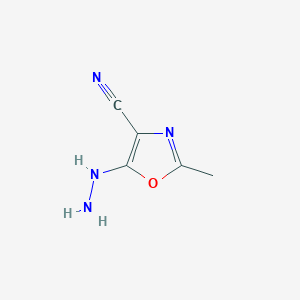
![(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)
![N-[3-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2732342.png)

![N-(4-ethylphenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732346.png)
![N,N-Dimethyl-4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2732348.png)
